molecular formula C11H14O3 B099488 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one CAS No. 18086-32-3

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one

Cat. No.: B099488
CAS No.: 18086-32-3
M. Wt: 194.23 g/mol
InChI Key: QHIFTBHIWLURKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative with a phenyl ring bearing ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 2- and 5-positions, respectively, and a ketone functional group (–COCH₃) at the 1-position. Its molecular formula is C₁₁H₁₄O₃, with a molar mass of 194.23 g/mol (calculated). This compound is part of a broader class of aromatic ketones, which are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes . The ethoxy and methoxy substituents confer electron-donating effects, activating the aromatic ring toward electrophilic substitution reactions while enhancing lipophilicity compared to hydroxylated analogs .

Properties

CAS No.

18086-32-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-ethoxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3

InChI Key

QHIFTBHIWLURKI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)OC)C(=O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural, physical, and reactivity differences between 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one and related compounds:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Reactivity
This compound 2-Ethoxy, 5-Methoxy C₁₁H₁₄O₃ 194.23 Electron-donating substituents; enhanced lipophilicity; activated ring for electrophilic reactions .
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one 2-Hydroxy, 5-Methoxy C₉H₁₀O₃ 166.17 Polar due to –OH; hydrogen-bonding capability; higher solubility in polar solvents .
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one 2-Ethoxy, 5-Fluoro C₁₀H₁₁FO₂ 182.19 Electron-withdrawing –F deactivates ring; reduced reactivity in electrophilic substitutions .
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethan-1-one 5-Chloro, 4-Fluoro, 2-Methoxy C₉H₇ClFO₂ 216.61 Halogen substituents increase molecular weight and steric hindrance; potential for cross-coupling reactions .
1-(2-(Methylthio)phenyl)ethan-1-one 2-Methylthio (–SCH₃) C₉H₁₀OS 166.24 Thioether group (–S–) offers nucleophilic reactivity; oxidizable to sulfoxide/sulfone derivatives .

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Groups : The ethoxy and methoxy groups in the target compound activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) by donating electron density via resonance. In contrast, fluorine (e.g., in 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one) withdraws electron density, reducing ring reactivity .
  • Functional Group Reactivity: The hydroxyl group in 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one enables oxidation to quinones or etherification, whereas the ethoxy group in the target compound is less reactive under acidic conditions but serves as a better leaving group in nucleophilic substitutions .

Physical Properties

  • Melting Points : Halogenated derivatives (e.g., 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethan-1-one) exhibit higher melting points (~137–138°C for similar compounds ) due to increased molecular weight and halogen-induced dipole interactions. The target compound’s alkoxy groups likely result in a lower melting point than hydroxylated analogs.
  • Solubility : The ethoxy and methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to the polar 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one, which is more water-soluble .

Pharmacological Relevance

Compounds like 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one () demonstrate the role of ethanone derivatives in drug discovery. The target compound’s lipophilicity may enhance blood-brain barrier penetration, while its substituents could modulate binding to receptors like GPER-1 .

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